2-(4-Fluorophenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole
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Overview
Description
2-(4-Fluorophenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is a heterocyclic compound that features a fluorophenyl group and two thiophene rings attached to an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the imidazole ring. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is known for its efficiency and ability to form carbon-carbon bonds under mild conditions. This method utilizes palladium catalysts and boron reagents to couple the fluorophenyl and thiophene moieties, followed by cyclization to form the imidazole ring.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: Another fluorophenyl-thiophene derivative with potential anticancer activity.
3-(2-Octyldodecyl)thiophene: Used in the synthesis of organic semiconductors.
2-Butylthiophene: Utilized as a raw material in the synthesis of anticancer agents.
Uniqueness
2-(4-Fluorophenyl)-4,5-bis(thiophen-2-YL)-1H-imidazole is unique due to its imidazole core, which imparts distinct electronic properties and potential biological activities. The presence of both fluorophenyl and thiophene groups further enhances its versatility and applicability in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-dithiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2S2/c18-12-7-5-11(6-8-12)17-19-15(13-3-1-9-21-13)16(20-17)14-4-2-10-22-14/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTVOFGHSXWAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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